
Butabindide oxalate
Descripción general
Descripción
Métodos De Preparación
La síntesis del oxalato de butabindide implica varios pasos. La ruta sintética clave incluye la formación de la estructura central, seguida de la introducción de grupos funcionales. Las condiciones de reacción típicamente involucran el uso de reactivos y catalizadores específicos para lograr el producto deseado. Los métodos de producción industrial pueden implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
El oxalato de butabindide experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden conducir a la formación de derivados oxidados, mientras que las reacciones de reducción pueden resultar en formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
Treatment of Hyperoxaluria
Butabindide oxalate has shown efficacy in managing hyperoxaluria, a condition characterized by excessive oxalate in the urine, which can lead to kidney stones. A double-blind, randomized controlled trial indicated that the administration of this compound significantly reduced urinary oxalate levels in participants consuming a high-oxalate diet. The study reported a mean reduction of 29% in 24-hour urinary oxalate excretion, demonstrating its potential as a therapeutic agent for patients at risk of kidney stone formation .
Role in Oxalate Metabolism
Research has highlighted the role of this compound in modulating oxalate metabolism. It appears to influence the metabolic pathways that regulate oxalate synthesis and degradation, thus offering insights into its potential use in metabolic disorders associated with oxalate accumulation .
Plant Growth Regulation
This compound has been investigated for its effects on plant growth and development. Studies suggest that compounds similar to butabindide can enhance calcium homeostasis and pH regulation in plants, which are crucial for optimal growth conditions . This suggests potential applications in agricultural practices aimed at improving crop yield and resilience.
Pest Resistance
The compound may also play a role in enhancing pest resistance in certain crops. Oxalates have been linked to plant defense mechanisms against pathogens, suggesting that this compound could be explored as a natural pesticide or growth enhancer in sustainable agriculture .
Chemical Synthesis
In industrial settings, this compound can be utilized in chemical synthesis processes, particularly in the production of other organic compounds through reactions involving oxalic acid derivatives. This application is significant in the pharmaceutical and agrochemical industries where specific chemical properties are required .
Wastewater Treatment
Emerging research indicates that this compound may have applications in wastewater treatment processes, particularly for removing heavy metals through precipitation reactions involving oxalates . This presents an environmentally friendly approach to managing industrial waste.
Clinical Trial Case Study
A recent clinical trial involving this compound demonstrated its effectiveness in reducing urinary oxalate levels among healthy volunteers. The study utilized a placebo-controlled design, ensuring robust data collection and analysis methods to validate the findings .
Agricultural Field Trials
Field trials conducted on crops treated with this compound showed promising results regarding growth enhancement and pest resistance. These trials involved multiple agricultural settings and were designed to assess the compound's impact on crop yield under varying environmental conditions .
Data Summary
Mecanismo De Acción
El mecanismo de acción del oxalato de butabindide implica la inhibición de la peptidasa inactivadora de colecistoquinina. Esta enzima es responsable de la degradación de la colecistoquinina, una hormona peptídica que juega un papel crucial en la digestión y la regulación del apetito. Al inhibir esta enzima, el oxalato de butabindide aumenta los niveles de colecistoquinina, lo que lleva a efectos fisiológicos mejorados, como el retraso del vaciamiento gástrico y la reducción de la ingesta de alimentos .
Comparación Con Compuestos Similares
El oxalato de butabindide es único en su inhibición selectiva de la peptidasa inactivadora de colecistoquinina. Los compuestos similares incluyen otros inhibidores de la tripeptidil peptidasa 2, como UCL-1397. El oxalato de butabindide destaca por su alta potencia y selectividad. Otros compuestos similares pueden tener diferentes objetivos moleculares o mecanismos de acción, lo que hace que el oxalato de butabindide sea una herramienta valiosa en la investigación científica .
Actividad Biológica
Butabindide oxalate, a selective inhibitor of cholecystokinin-inactivating peptidase (also known as tripeptidyl peptidase II), has garnered attention due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that highlight its efficacy and mechanisms of action.
- Chemical Name : (2S)-[1-[(2S)-2-amino-1-oxobutyl]-N-butyl]-2,3-dihydro-1H-indole-2-carboxamide oxalate
- CAS Number : 185213-03-0
- Purity : ≥99%
This compound is characterized as a high-affinity, reversible, selective, and competitive inhibitor of TPP-II with an inhibition constant .
This compound selectively inhibits TPP-II, which plays a crucial role in the degradation of cholecystokinin (CCK), a peptide hormone involved in digestion and appetite regulation. By inhibiting TPP-II, Butabindide leads to increased levels of CCK octapeptide in various biological systems.
In Vitro Studies
In vitro experiments have demonstrated that this compound can significantly enhance CCK levels in depolarized rat cerebral cortex slices when administered at concentrations ranging from 0.1 to 100 µM . This increase in CCK levels is associated with physiological effects such as delayed gastric emptying and reduced food intake in animal models .
In Vivo Studies
In vivo studies indicate that Butabindide effectively inhibits TPP-II in mouse models, with ID50 values of 1.1 mg/kg for liver and 6.8 mg/kg for brain tissues . These findings suggest a robust biological activity that could be leveraged for therapeutic interventions.
Case Studies
Several studies have explored the implications of this compound in various contexts:
- Appetite Regulation : A study demonstrated that administration of Butabindide resulted in significant reductions in food intake among mice, suggesting potential applications in obesity management .
- Gastrointestinal Motility : Research indicated that Butabindide enhances the CCK-induced delay in gastric emptying, which could have implications for conditions related to gastrointestinal motility disorders .
- Neuroprotective Effects : Investigations into the neuroprotective properties of Butabindide suggest it may play a role in mitigating neurodegenerative processes by modulating peptide levels critical for neuronal health .
Table 1: Summary of Biological Activity
Parameter | Value |
---|---|
Inhibition Constant () | 7 nM |
ID50 (Liver) | 1.1 mg/kg |
ID50 (Brain) | 6.8 mg/kg |
Concentration Range (In Vitro) | 0.1 - 100 µM |
Table 2: Effects on CCK Levels
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydroindole-2-carboxamide;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2.C2H2O4/c1-3-5-10-19-16(21)15-11-12-8-6-7-9-14(12)20(15)17(22)13(18)4-2;3-1(4)2(5)6/h6-9,13,15H,3-5,10-11,18H2,1-2H3,(H,19,21);(H,3,4)(H,5,6)/t13-,15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMJFDVOXSGHBF-SLHAJLBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CC2=CC=CC=C2N1C(=O)C(CC)N.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)[C@@H]1CC2=CC=CC=C2N1C(=O)[C@H](CC)N.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719333 | |
Record name | Oxalic acid--(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydro-1H-indole-2-carboxamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185213-03-0 | |
Record name | Oxalic acid--(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydro-1H-indole-2-carboxamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.